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molecular formula C10H9NO5 B8324090 5,6-Dimethoxyisatoic anhydride

5,6-Dimethoxyisatoic anhydride

Cat. No. B8324090
M. Wt: 223.18 g/mol
InChI Key: QXHYAHPAXYHLAD-UHFFFAOYSA-N
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Patent
US08058431B2

Procedure details

10.0 g (50.7 mmol) 6-Amino-2,3-dimethoxy-benzoic acid were dissolved in 150 ml tetrahydrofuran, 6.52 g (22.0 mmol) triphosgene were added and the solution was refluxed for 3 h. After pouring on 400 ml of a ice/water mixture the precipitate was filtrated and rinsed with water and methanol.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.52 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6]([O:11][CH3:12])[C:5]([O:13][CH3:14])=[CH:4][CH:3]=1.Cl[C:16](Cl)([O:18]C(=O)OC(Cl)(Cl)Cl)Cl>O1CCCC1>[CH3:12][O:11][C:6]1[C:7]2[C:8](=[O:10])[O:9][C:16](=[O:18])[NH:1][C:2]=2[CH:3]=[CH:4][C:5]=1[O:13][CH3:14]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=CC=C(C(=C1C(=O)O)OC)OC
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6.52 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Step Three
Name
ice water
Quantity
400 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
was filtrated
WASH
Type
WASH
Details
rinsed with water and methanol

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC=2NC(OC(C21)=O)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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